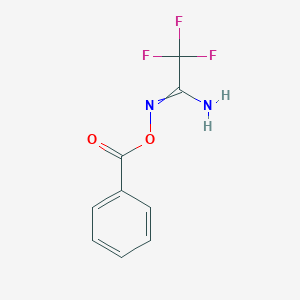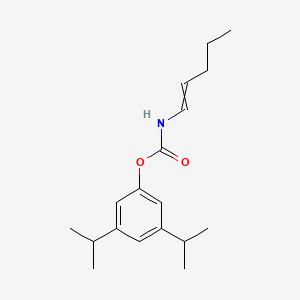
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure. It belongs to the family of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a bromine atom, two methyl groups, and a carbaldehyde group attached to the indene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multiple steps. One common method starts with the bromination of 4,7-dimethyl-2,3-dihydro-1H-indene. The bromination reaction is carried out using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The resulting bromo compound is then subjected to formylation to introduce the carbaldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using an alkyl halide.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NH3 in ethanol or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: 6-Amino-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde or 6-Alkyl-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde.
Applications De Recherche Scientifique
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the bromine atom and the carbaldehyde group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dimethyl-2,3-dihydro-1H-indene: Lacks the bromine and carbaldehyde groups, making it less reactive in certain chemical reactions.
6-Bromo-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but without the methyl groups, which can affect its chemical properties and reactivity.
4,7-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde:
Uniqueness
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the combination of the bromine atom, methyl groups, and carbaldehyde group. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
88632-95-5 |
|---|---|
Formule moléculaire |
C12H13BrO |
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
6-bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H13BrO/c1-7-9-4-3-5-10(9)8(2)12(13)11(7)6-14/h6H,3-5H2,1-2H3 |
Clé InChI |
GHEXPLHVKLPVID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC2=C(C(=C1C=O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


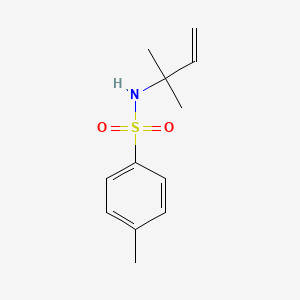
![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)

![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
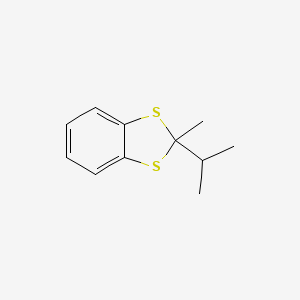
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
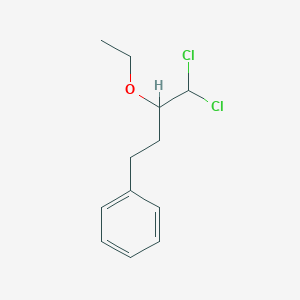

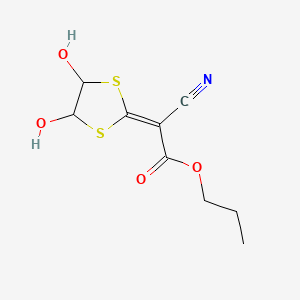
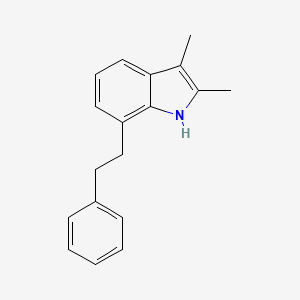
![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
